molecular formula C7H16O B146996 4-Heptanol CAS No. 589-55-9

4-Heptanol

Cat. No. B146996
CAS RN: 589-55-9
M. Wt: 116.2 g/mol
InChI Key: YVBCULSIZWMTFY-UHFFFAOYSA-N
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Description

4-Heptanol is not directly mentioned in the provided papers; however, related compounds such as 4-heptanone and 4-methyl-3-heptanol are discussed. These compounds are often found in biological systems and can be used in various applications, including as fragrance materials or as components of pheromones 10.

Synthesis Analysis

The synthesis of related heptanol compounds involves various chemical reactions. For instance, heptanosides, which are analogues of carbohydrate derivatives, can be synthesized from a 3,4-anhydroheptanose obtained from the ring-expansion of a cyclopropanated galactal . Additionally, the synthesis of 4-methyl-3-heptanol stereoisomers involves chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification10.

Molecular Structure Analysis

The molecular structure of compounds related to 4-heptanol is characterized using various NMR techniques. For example, the stereochemistry of addition reactions to 3,4-anhydroheptanose was determined using (1)H and (13)C NMR, COSY, HSQC-DEPT, HMBC, 1D TOCSY, and NOE experiments . The absolute configuration of 4-methyl-3-heptanol was determined using NMR analysis in combination with lipase-catalyzed kinetic resolutions10.

Chemical Reactions Analysis

Chemical reactions involving heptanol derivatives include beta-oxidation, as seen in the metabolism of 2-ethylhexanoic acid (EHA) from plasticisers, leading to the formation of 4-heptanone . The addition reactions to 3,4-anhydroheptanose to produce heptanosides also represent a type of chemical reaction relevant to heptanol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-heptanol-related compounds are diverse. For instance, 4-methyl-3-heptanol exhibits a small dielectric Debye-like process, and its dynamics are influenced by intramolecular conformation . The sensory properties of 4-mercapto-2-heptanol and its acetyl-derivatives are significantly influenced by stereochemistry . The broadband dynamics of 4-methyl-3-heptanol in mixtures with 2-ethyl-1-hexanol indicate that the formation of supramolecular structures is affected by the presence of other alcohols .

Scientific Research Applications

High-Pressure Effects on Dielectric Debye Process

A study by Pawlus et al. (2013) explored the effects of high pressures on the dielectric Debye process of 4-methyl-3-heptanol, a monohydroxy alcohol. This research observed significant intensity gain in the Debye process under high-pressure conditions, contrasting with other alcohols like octanol 2-ethyl-1-hexanol. This provides insights into the formation of hydrogen-bonded supramolecular structures under varying pressures (Pawlus et al., 2013).

Role in Aggregation Pheromones

Stereoisomers of 4-methyl-3-heptanol, closely related to 4-heptanol, are significant in the study of aggregation pheromones of bark beetles and ants. Zada et al. (2004) identified that specific stereoisomers of 4-methyl-3-heptanol play a crucial role in attracting beetles, providing a basis for understanding insect behavior and pest control mechanisms (Zada et al., 2004).

Influence on Sensory Properties

Nörenberg et al. (2013) researched the impact of stereochemistry on the sensory properties of 4-mercapto-2-heptanol and its derivatives. This study is vital in understanding the sensory characteristics of thiols, which are significant in flavor and aroma sciences (Nörenberg et al., 2013).

Emissions Impact in Diesel Engines

Xiao et al. (2000) examined the effects of heptanol, among other compounds, on diesel engine emissions. Their findings suggest that while some oxygenated fuel blends like heptanol can reduce certain emissions, they may not significantly reduce smoke emissions, highlighting the complexity of fuel formulations in emission control (Xiao et al., 2000).

Infrared Spectroscopy in Isomers Study

Research by Serra et al. (2017) used infrared spectroscopy to study heptanol isomers. This work aids in understanding how branching and steric hindrance in molecules like heptanol can affect aggregation in associating systems, which is critical in the field of molecular chemistry (Serra et al., 2017).

Synthesis of New Flavor Compounds

Yang et al. (2015) achieved the synthesis of 2-Mercapto-4-heptanol, a new flavor compound, which has applications in the food and fragrance industries. This compound's synthesis is significant for developing new flavors and scents (Yang et al., 2015).

Dielectric and Rheological Behavior

Gainaru et al. (2014) studied the dielectric and rheological behavior of 5-methyl-3-heptanol, providing insights into the relaxational behavior of monohydroxy alcohols. This research is crucial for understanding the molecular dynamics of such alcohols (Gainaru et al., 2014).

Safety And Hazards

4-Heptanol can be harmful if it comes into contact with the skin or if it’s ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory tract. Chronic exposure may lead to more serious health issues such as organ damage .

properties

IUPAC Name

heptan-4-ol
Source PubChem
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InChI

InChI=1S/C7H16O/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBCULSIZWMTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060429
Record name 4-Heptanol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Heptanol
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Product Name

4-Heptanol

CAS RN

589-55-9
Record name 4-Heptanol
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Record name 4-Heptanol
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Record name 4-HEPTANOL
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Record name 4-Heptanol
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Record name 4-Heptanol
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Record name Heptan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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